REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:14])[N:7]([CH2:11][C:12]#[CH:13])[CH2:8][C:9]#[CH:10])([CH3:4])([CH3:3])[CH3:2].[C:15]([OH:20])(=[O:19])[CH2:16][C:17]#[CH:18]>C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cl-].[Rh].C(O)C>[C:1]([O:5][C:6]([N:7]1[CH2:8][C:9]2[C:12](=[CH:13][CH:18]=[C:17]([CH2:16][C:15]([OH:20])=[O:19])[CH:10]=2)[CH2:11]1)=[O:14])([CH3:4])([CH3:3])[CH3:2] |f:2.3.4.5.6|
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Name
|
|
Quantity
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4.78 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(N(CC#C)CC#C)=O
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Name
|
|
Quantity
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120 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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3.64 g
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Type
|
reactant
|
Smiles
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C(CC#C)(=O)O
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Name
|
|
Quantity
|
1.14 g
|
Type
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catalyst
|
Smiles
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C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh]
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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was prepared under argon
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Type
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CUSTOM
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Details
|
reaction
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Type
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TEMPERATURE
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Details
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was gradually warmed to room temperature over 1.3 hr
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Duration
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1.3 h
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Type
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TEMPERATURE
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Details
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The reaction was then heated to 45° C. for 17 hr
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Duration
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17 h
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Type
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TEMPERATURE
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Details
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The reaction was cooled to room temperature
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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ADDITION
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Details
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The residue was diluted with 1N NaOH
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Type
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EXTRACTION
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Details
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extracted with diethyl ether (3×)
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Type
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EXTRACTION
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Details
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extracted with EtOAc (3×)
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined EtOAc layers were dried over Na2SO4
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Type
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FILTRATION
|
Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The crude product was purified by flash chromatography on silica gel (EtOAc:Hexane, 5-100%)
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Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC2=CC=C(C=C2C1)CC(=O)O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |